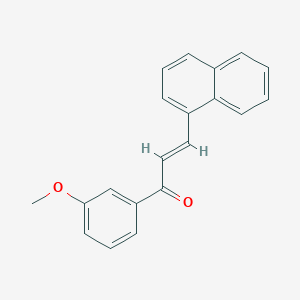
1-(3-methoxyphenyl)-3-(1-naphthyl)-2-propen-1-one
描述
1-(3-methoxyphenyl)-3-(1-naphthyl)-2-propen-1-one, also known as MNPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPN is a chalcone derivative that exhibits interesting biological and pharmacological properties, making it an attractive molecule for drug development and other applications.
作用机制
The mechanism of action of 1-(3-methoxyphenyl)-3-(1-naphthyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. 1-(3-methoxyphenyl)-3-(1-naphthyl)-2-propen-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-(3-methoxyphenyl)-3-(1-naphthyl)-2-propen-1-one has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects
1-(3-methoxyphenyl)-3-(1-naphthyl)-2-propen-1-one has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-(3-methoxyphenyl)-3-(1-naphthyl)-2-propen-1-one can inhibit the proliferation and migration of cancer cells, reduce oxidative stress, and modulate the activity of various enzymes and signaling pathways. In vivo studies have shown that 1-(3-methoxyphenyl)-3-(1-naphthyl)-2-propen-1-one can reduce inflammation, protect against neurodegeneration, and improve cognitive function in animal models.
实验室实验的优点和局限性
1-(3-methoxyphenyl)-3-(1-naphthyl)-2-propen-1-one has several advantages for use in laboratory experiments, including its relatively simple synthesis, low toxicity, and diverse range of biological activities. However, 1-(3-methoxyphenyl)-3-(1-naphthyl)-2-propen-1-one also has some limitations, including its poor solubility in water and its tendency to undergo photodegradation under certain conditions.
未来方向
There are several future directions for research on 1-(3-methoxyphenyl)-3-(1-naphthyl)-2-propen-1-one, including:
1. Development of 1-(3-methoxyphenyl)-3-(1-naphthyl)-2-propen-1-one-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases.
2. Investigation of the structure-activity relationship of 1-(3-methoxyphenyl)-3-(1-naphthyl)-2-propen-1-one and its derivatives to identify more potent and selective compounds.
3. Synthesis of 1-(3-methoxyphenyl)-3-(1-naphthyl)-2-propen-1-one-based materials with novel optical and electronic properties for use in optoelectronic devices.
4. Study of the pharmacokinetics and pharmacodynamics of 1-(3-methoxyphenyl)-3-(1-naphthyl)-2-propen-1-one in animal models and humans to determine its safety and efficacy as a therapeutic agent.
5. Investigation of the molecular mechanisms underlying the biological activities of 1-(3-methoxyphenyl)-3-(1-naphthyl)-2-propen-1-one to identify new drug targets and signaling pathways.
In conclusion, 1-(3-methoxyphenyl)-3-(1-naphthyl)-2-propen-1-one is a promising chemical compound with a wide range of potential applications in scientific research. Further studies are needed to fully understand its mechanisms of action and to develop new drugs and materials based on its unique properties.
科学研究应用
1-(3-methoxyphenyl)-3-(1-naphthyl)-2-propen-1-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, 1-(3-methoxyphenyl)-3-(1-naphthyl)-2-propen-1-one has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities, making it a promising candidate for the development of new drugs. In pharmacology, 1-(3-methoxyphenyl)-3-(1-naphthyl)-2-propen-1-one has been investigated for its effects on the central nervous system, including its potential as a neuroprotective agent. In materials science, 1-(3-methoxyphenyl)-3-(1-naphthyl)-2-propen-1-one has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties.
属性
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c1-22-18-10-5-9-17(14-18)20(21)13-12-16-8-4-7-15-6-2-3-11-19(15)16/h2-14H,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCIHJJKXFNIND-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methoxybenzyl 2-[3-(mesitylamino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate](/img/structure/B3905419.png)

![N-[2-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3905428.png)
![1-cyclopropyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B3905436.png)
![3-[4-(allyloxy)phenyl]-1-(3-bromophenyl)-2-propen-1-one](/img/structure/B3905442.png)
![methyl 4-[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]benzoate](/img/structure/B3905446.png)
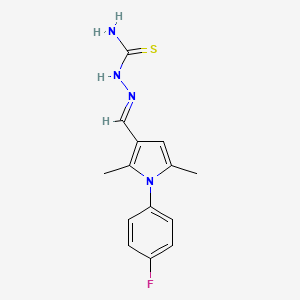
![3,4-dimethoxy-N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3905469.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B3905475.png)
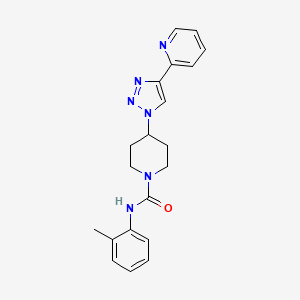
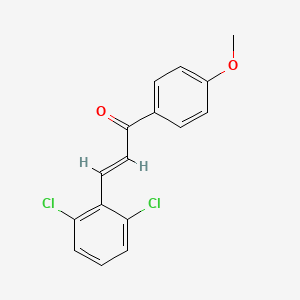
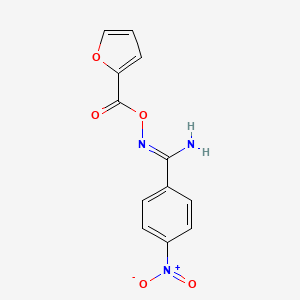
![N-[4-(acetylamino)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3905489.png)
![2-({[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B3905512.png)